![molecular formula C6H5F3N2 B2793243 3,5,6-Trifluoro-4-methylpyridin-2-amine CAS No. 16857-78-6](/img/structure/B2793243.png)
3,5,6-Trifluoro-4-methylpyridin-2-amine
Overview
Description
“3,5,6-Trifluoro-4-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H5F3N2 . It has an average mass of 162.113 Da and a monoisotopic mass of 162.040482 Da . This compound is used in the chemical industry .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3,5,6-Trifluoro-4-methylpyridin-2-amine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “3,5,6-Trifluoro-4-methylpyridin-2-amine” consists of a pyridine ring with three fluorine atoms and a methyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines, including “3,5,6-Trifluoro-4-methylpyridin-2-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “3,5,6-Trifluoro-4-methylpyridin-2-amine”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, including 3,5,6-Trifluoro-4-methylpyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used for the treatment of various diseases in animals .
Synthesis of Dihydrotriazolo Pyrazine Derivatives
3,5,6-Trifluoromethylpyridin-2-amine can be used in the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives are synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
Anti-Cancer Studies
The synthesized 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have shown promising results in anti-cancer studies . They have been effectively screened for their anti-cancer properties against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
Apoptotic Pathway Activation
It was discovered that compound RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Future Directions
properties
IUPAC Name |
3,5,6-trifluoro-4-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUEZSKEAHFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trifluoro-4-methylpyridin-2-amine |
Synthesis routes and methods
Procedure details
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